2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

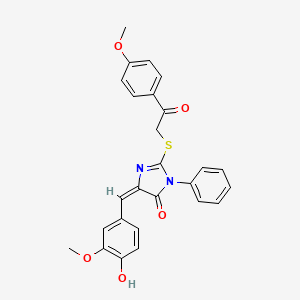

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are considered as reactive synthons in organic synthesis, is achieved following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are obtained from the respective 2-chloro derivative .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system, which is a heterocyclic aromatic organic compound. It has a chlorine atom attached to one of the carbon atoms and carboxylic acid functional group attached to another carbon atom in the quinoline ring .Chemical Reactions Analysis

The chemical reactions involving 2-chloroquinoline-3-carbaldehydes include the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Scientific Research Applications

NMDA Receptor Antagonism

One study investigated the synthesis and evaluation of 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, for in vitro antagonist activity at the glycine site on the NMDA receptor. These compounds were found to have varying degrees of potency, with modifications to the 4-position of the molecule significantly affecting activity. This research highlights the potential of quinoline derivatives in developing therapeutics targeting the NMDA receptor, which is involved in neurological functions and disorders (Carling et al., 1992).

Photolabile Protecting Groups

Another application involves the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ exhibits high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for caging biological messengers in vivo (Fedoryak & Dore, 2002).

Phosphorescent Materials

Research on [Cu(PPh3)2(L)] complexes, where L represents different 8-hydroxyquinoline carboxylic acid analogues, demonstrated extraordinary photophysical properties. These complexes, including those with modifications such as 8-hydroxy-2,5-dimethylquinoline-7-carboxylic acid, show promise for applications in phosphorescent materials due to their significant emission quantum yields and excited-state lifetimes (Małecki et al., 2015).

Novel Synthesis Methods

A novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids was developed, showcasing a method that entails the synthesis of an amino intermediate followed by halogenation according to the Sandmeyer reaction. This process underscores the versatility and adaptability of quinoline derivatives in organic synthesis (Raveglia et al., 1997).

Antimicrobial and Anti-inflammatory Activities

A series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones were synthesized and evaluated for their anti-inflammatory and antibacterial activities. These compounds showed significant activity with reduced gastrointestinal toxicity and lipid peroxidation, highlighting their potential in medicinal chemistry (Alam et al., 2011).

Properties

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJKMZUUGBJFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2990905.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2990909.png)

![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2990916.png)

![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)

![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)

![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)